9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-
Description
Overview of Purine (B94841) Derivatives as Bioactive Molecules
Purines, characterized by a fused pyrimidine (B1678525) and imidazole (B134444) ring system, are fundamental to all life. Their most recognized roles are as components of the nucleic acids DNA and RNA. However, the biological significance of purines extends far beyond genetic material. Purine derivatives are integral to cellular metabolism, signaling, and energy transfer. researchgate.net Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) acts as a crucial second messenger in numerous signaling pathways.
The inherent bioactivity of the purine scaffold has made it a privileged structure in drug discovery. ed.ac.uk By modifying the purine core at various positions, chemists can generate a diverse array of molecules with the potential to interact with a wide range of biological targets. This has led to the development of purine-based drugs with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net
Significance of Adenine-based Ligands in Medicinal Chemistry
Adenine (B156593), or 6-aminopurine, is a particularly important purine derivative. As a core component of adenosine and ATP, it is a natural ligand for a class of cell surface receptors known as purinergic receptors. These receptors are broadly classified into P1 (adenosine) and P2 (ATP) receptors, each with several subtypes. The modulation of these receptors by adenine-based ligands can have profound physiological effects, making them attractive targets for therapeutic intervention.
The development of synthetic adenine-based ligands has been a major focus of medicinal chemistry. Researchers have systematically modified the adenine scaffold to create agonists, antagonists, and allosteric modulators with improved selectivity and potency for specific purinergic receptor subtypes. ed.ac.uk These efforts have yielded valuable research tools and potential drug candidates for a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
Contextualizing 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- as a Focus of Academic Inquiry
The compound 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- belongs to a class of 8-alkynyl-substituted adenine derivatives. The introduction of an alkynyl group at the 8-position of the purine ring is a key structural modification that has been explored in the context of adenosine receptor pharmacology. Research into related compounds, specifically 2- and 8-alkynyl-9-ethyladenines, has sought to understand how substitutions at these positions influence binding affinity and selectivity for different adenosine receptor subtypes. nih.gov
The ethyl group at the 9-position and the 1-hexynyl group at the 8-position of the specified compound are critical determinants of its potential biological activity. Studies on similar 9-alkyladenine derivatives have shown that these modifications can lead to compounds that act as antagonists at adenosine receptors. nih.gov Therefore, 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- represents a specific chemical entity within a focused area of academic research aimed at developing novel adenosine receptor modulators.
Historical Development of Purinergic Receptor Ligand Research
The concept of purinergic signaling was first proposed in the 1970s, but it was the cloning and characterization of the various P1 and P2 receptor subtypes in the 1990s that truly catalyzed the field of purinergic receptor ligand research. This led to an explosion of interest in developing selective ligands to probe the function of these receptors and to explore their therapeutic potential.
Early research focused on modifying natural ligands like adenosine and ATP. However, these efforts often resulted in compounds with poor selectivity and metabolic instability. Subsequent research has focused on creating more drug-like molecules, including non-nucleoside derivatives. The exploration of substitutions at the 2-, 8-, and 9-positions of the adenine ring, as seen in 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, is a direct outcome of this historical progression. The goal has been to develop a deeper understanding of the structure-activity relationships (SAR) that govern ligand-receptor interactions, ultimately leading to the design of more effective and selective purinergic drugs. nih.gov
Detailed Research Findings
Research into 8-alkynyl-9-alkylpurines has provided valuable insights into the structure-activity relationships governing their interaction with adenosine receptors. A key study in this area focused on the synthesis and biological evaluation of a series of 2- and 8-alkynyl-9-ethyladenines. nih.gov While this study does not specifically report on the 8-(1-hexynyl) derivative, it does provide data on a closely related compound, 9-ethyl-8-(1-pentynyl)-9H-purin-6-ylamine, and establishes a framework for understanding the potential activity of the target compound.
The study revealed that the position of the alkynyl substituent significantly impacts the affinity and selectivity for different adenosine receptor subtypes. Specifically, 8-alkynyl substitution was found to be a critical determinant of activity. nih.gov
To illustrate the findings from the aforementioned study on related compounds, the following interactive data tables are provided.
| Compound | hA1 | hA2A | hA3 |
|---|---|---|---|
| 9-ethyl-8-(1-pentynyl)-9H-purin-6-ylamine | >10000 | >10000 | 1700 |
| Compound | hA2B (% Inhibition at 10 µM) |
|---|---|
| 9-ethyl-8-(1-pentynyl)-9H-purin-6-ylamine | 25 |
Data in the tables are based on findings for 9-ethyl-8-(1-pentynyl)-9H-purin-6-ylamine as reported in a study on 2- and 8-alkynyl-9-ethyladenines. nih.gov
These findings suggest that 8-alkynyl-9-ethyladenine derivatives tend to exhibit low affinity for A1 and A2A adenosine receptors, with some activity observed at the A3 and A2B subtypes. The modest activity of the 8-(1-pentynyl) analog suggests that the longer 1-hexynyl chain in the target compound might further modulate this interaction, a hypothesis that would require empirical validation.
Structure
3D Structure
Properties
CAS No. |
210046-42-7 |
|---|---|
Molecular Formula |
C13H17N5 |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
9-ethyl-8-hex-1-ynylpurin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-3-5-6-7-8-10-17-11-12(14)15-9-16-13(11)18(10)4-2/h9H,3-6H2,1-2H3,(H2,14,15,16) |
InChI Key |
NTPREINFDKCCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=NC2=C(N=CN=C2N1CC)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 9h Purin 6 Amine, 9 Ethyl 8 1 Hexynyl and Analogues at Adenosine Receptors
Influence of N9-Ethyl Substitution on Receptor Interaction
The substitution of the ribose sugar, characteristic of endogenous adenosine (B11128), with a simple alkyl group at the N9 position is a foundational modification that shifts the pharmacological profile of the resulting ligands from agonists to antagonists. nih.gov The 9-ethyl group, in particular, serves as a key scaffold element in a series of potent AR antagonists. nih.gov Studies on 9-ethylpurine derivatives demonstrate that this substitution is well-tolerated and forms the basis for exploring further modifications across the purine (B94841) ring to achieve desired affinity and selectivity. nih.gov
Compared to the parent compound, 9-ethyladenine (B1664709), derivatives with additional substitutions exhibit varied affinities across the AR subtypes. nih.gov For instance, the introduction of a bromine atom at the C8 position of 9-ethyladenine enhances affinity for all receptor subtypes, with the highest affinity observed for the A₂ₐ and A₂ₑ subtypes. nih.gov This indicates that the N9-ethyl group provides a stable anchor, allowing the effects of other functional groups to be systematically evaluated. While direct comparisons of the N9-ethyl group to other N9-alkyl chains (e.g., methyl, propyl) within the same C8-substituted series are not extensively detailed in the provided context, the consistent use of the 9-ethyl scaffold in studies aiming for A₁, A₂ₐ, A₂ₑ, and A₃ selective antagonists underscores its utility in establishing a favorable baseline for receptor interaction. nih.gov
Role of C8-1-Hexynyl Moiety in Ligand Binding and Selectivity
The introduction of an alkynyl chain at the C8 position of the 9-ethyladenine scaffold has a profound impact on receptor affinity and selectivity, particularly for the A₃ subtype.
The presence of a 1-hexynyl substituent at the C8 position is a key determinant for A₃ receptor affinity. nih.gov Research shows that 9-ethyl-8-(1-hexynyl)-9H-purin-6-amine (referred to as compound 4d in one study) demonstrates good affinity for the human A₃ receptor, with a reported Kᵢ value of 0.62 µM. nih.gov This highlights a significant increase in A₃ affinity compared to derivatives lacking the C8-alkynyl chain.
The length of the alkynyl chain is a critical factor. When comparing the C8-(1-hexynyl) derivative with a C8-(1-pentynyl) analogue on the 9-ethyladenine scaffold, distinct pharmacological profiles emerge. nih.gov While both show improved affinity for the human A₃ receptor, the specific chain length fine-tunes the interaction. nih.gov In general, the introduction of alkynyl chains at the C8 position of adenosine derivatives is a known strategy for producing selective A₃ receptor antagonists. nih.govebi.ac.ukresearchgate.net This approach has been shown to yield compounds that are not only selective ligands for the A₃ receptor but also act as antagonists, inhibiting receptor activation. ebi.ac.ukresearchgate.net
The binding pocket of the A₃ receptor can accommodate bulky, hydrophobic groups at the C8 position, a feature not shared by the A₂ₐ receptor. nih.gov This structural difference is a primary reason why C8 substitution often leads to A₃ selectivity. nih.govnih.gov The C8-(1-hexynyl) group fits well within this hydrophobic pocket at the A₃AR.
The electronic nature of the substituent also plays a role. The triple bond of the alkynyl group contributes to the electronic profile of the ligand, influencing interactions within the receptor binding site. While the primary effect of the C8-alkynyl group is often attributed to its size and hydrophobicity, its rigid, linear geometry also dictates the orientation of the ligand, which is crucial for establishing selective binding. Studies on related compounds show that introducing aromatic moieties, such as furyl or fluorophenyl groups, at the C8 position can also significantly increase activity, suggesting that a combination of steric bulk and specific electronic interactions governs the affinity at this position. nih.gov In contrast to the A₃ receptor, the binding pocket for C8 substituents in the A₂ₐ receptor is comparatively small, and hydrophobic substitution at this position can abolish binding affinity. nih.gov
Systematic Evaluation of Substitutions at Purine C2 and C6 Positions
Modifications at the C2 and C6 positions of the 9-ethyl-8-(1-hexynyl)adenine core provide another avenue to modulate receptor affinity and selectivity.
The C2 position of the purine ring is a key site for modification to achieve selectivity, particularly between the A₂ₐ and A₂ₑ receptors. In a series of 9-ethylpurine derivatives, introducing a phenethoxy group at the C2 position resulted in a compound with high A₂ₐ versus A₂ₑ selectivity (nearly 400-fold). nih.gov This demonstrates that a bulky, hydrophobic substituent at the C2 position is well-tolerated and can enhance affinity and selectivity for the A₂ₐ subtype. nih.gov
Other substitutions have also been explored. The introduction of alkynyl chains at the C2 position generally leads to compounds with good affinity and slight selectivity for the human A₂ₐ receptor. nih.gov For instance, 2-alkynyl-9-ethyladenine derivatives show higher affinity for the human A₂ₐ receptor compared to their C8-alkynyl counterparts. nih.gov This suggests that the binding pocket accommodating the C2 position in the A₂ₐ receptor is receptive to extended, hydrophobic groups. nih.gov
| Compound / Modification | Receptor Subtype | Affinity (Kᵢ, µM) | Selectivity Profile | Reference |
| 8-Bromo-9-ethyladenine (B1234844) | A₂ₐ | 0.052 | High affinity for A₂ₐ and A₂ₑ | nih.gov |
| A₂ₑ | 0.84 | nih.gov | ||
| 9-Ethyl-8-(1-hexynyl)-9H-purin-6-amine | A₃ | 0.62 | Good affinity at A₃ | nih.gov |
| 2-Phenethoxy-9-ethyladenine analogue | A₂ₐ vs A₂ₑ | ~400-fold selective | High A₂ₐ/A₂ₑ selectivity | nih.gov |
| 2-(Phenethylamino)-9-ethyladenine analogue | A₂ₑ | Improved affinity | nih.gov | |
| 6-(Phenethylamino)-9-ethylpurine analogue | A₂ₑ | Improved affinity | nih.gov |
The N⁶-amino group is a critical feature for receptor interaction. For high binding affinity at the human A₂ₐ receptor, an unsubstituted amino group at this position is often required. nih.gov However, certain substitutions can be made to modulate affinity for other subtypes, particularly the A₂ₑ receptor.
Introducing a phenethylamino group at the C6 position was found to improve affinity at A₂ₑ receptors compared to the parent 9-ethyladenine. nih.gov This indicates that the A₂ₑ receptor's binding site can accommodate larger substituents at this position more favorably than the A₂ₐ receptor. This differential requirement for substitution at the N⁶-position provides a clear strategy for designing ligands with selectivity between the A₂ₐ and A₂ₑ subtypes. While an unsubstituted C6-amino group is favorable for A₂ₐ affinity, larger substituted amino groups at C6 can steer the ligand towards A₂ₑ interaction. nih.govnih.gov
Comparative Analysis of Binding Affinities across Adenosine Receptor Subtypes (A₁, A₂ₐ, A₂ₑ, A₃)
The substitution pattern on the purine core, particularly at the C8 position, significantly influences the binding affinity of 9-ethyladenine derivatives for the four human adenosine receptor (AR) subtypes. A comparative study of 8-alkynyl-9-ethyladenines, including the lead compound 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, demonstrates a notable preference for the A₃ receptor subtype. nih.gov
In general, the introduction of an alkynyl group at the 8-position of 9-ethyladenine enhances affinity for the human A₃ receptor, resulting in A₃ selectivity. nih.gov Conversely, the affinity of these 8-alkynyl derivatives at the human A₁, A₂ₐ, and A₂ₑ receptors is generally lower than that of their corresponding 2-alkynyl isomers. nih.gov For instance, while 2-alkynyl derivatives show good affinity for the A₂ₐ receptor, the 8-alkynyl counterparts exhibit a marked improvement in A₃ receptor affinity. nih.gov
The following table presents the binding affinities (Ki, expressed in nM) of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- and a related analogue, 8-(phenylethynyl)-9-ethyladenine, at human adenosine receptor subtypes.
Binding Affinities (Ki, nM) of 8-Alkynyl-9-ethyladenine Analogues at Human Adenosine Receptors
| Compound | A₁ | A₂ₐ | A₂ₑ | A₃ |
|---|---|---|---|---|
| 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- | 1550 | 2540 | >10000 | 224 |
| 8-(Phenylethynyl)-9-ethyladenine | 230 | 240 | >10000 | 15 |
Data sourced from Dal Ben et al., 2013. nih.gov
The data clearly indicates that while the 1-hexynyl substitution confers moderate A₃ affinity, the introduction of a phenylethynyl group at the same position dramatically increases the affinity for the A₃ receptor, making it the most potent compound in the series at this subtype. nih.gov Both compounds show significantly lower affinity for A₁, A₂ₐ, and A₂ₑ receptors. nih.gov
Factors Governing A₃ Adenosine Receptor Selectivity
The selectivity of 9-ethyl-8-(alkynyl)adenine derivatives for the A₃ adenosine receptor is primarily governed by the nature of the substituent at the 8-position of the purine ring. The introduction of alkynyl chains at this position is a key structural modification that leads to selective A₃ receptor antagonists. nih.govresearchgate.net
Several factors contribute to this selectivity:
Position of the Alkynyl Group: The placement of the alkynyl chain at the C8-position is crucial. Moving the alkynyl group to the C2-position generally results in compounds with higher affinity for the A₂ₐ receptor, thus diminishing A₃ selectivity. nih.gov
Nature of the Alkynyl Substituent: The terminal group on the alkynyl chain significantly modulates A₃ affinity and selectivity. While a simple hexynyl chain provides a degree of selectivity, aromatic groups, such as a phenyl ring, at the terminus of the ethynyl (B1212043) substituent can dramatically enhance affinity for the A₃ receptor. nih.gov For example, 8-(phenylethynyl)-9-ethyladenine is significantly more potent and selective for the A₃ receptor compared to its 1-hexynyl counterpart. nih.gov Docking experiments suggest that the human A₃ receptor has a preference for the 8-substituted compound, which can be rationalized by a rhodopsin-based homology model of the receptor. nih.gov
The 9-Alkyl Group: The presence of an ethyl group at the N9-position, replacing the ribose moiety found in endogenous adenosine, contributes to the antagonist profile of these compounds at adenosine receptors. nih.gov
Determinants of A₂ₐ Adenosine Receptor Affinity
The affinity of purine derivatives for the A₂ₐ adenosine receptor is sensitive to substitutions at both the C2 and C8 positions, as well as the nature of the substituent at the N9 position. For the class of 9-ethyladenines, the determinants of A₂ₐ affinity are distinct from those for A₃ selectivity.
Key determinants include:
Substitution at the C2-Position: The introduction of alkynyl chains at the C2-position of 9-ethyladenine generally leads to compounds with good affinity for the human A₂ₐ receptor. nih.gov This contrasts with the C8-substituted analogues, which typically show lower affinity for the A₂ₐ subtype. nih.gov
Structural Features of the Binding Pocket: The A₂ₐ receptor binding pocket contains specific residues that interact with ligands. For instance, the binding of the selective agonist CGS21680 involves van der Waals contacts with residues such as Glu169 in the extracellular loop 2 (EL2) and Leu267 and Ile274 in the transmembrane region 7 (TM7). nih.gov The amine group of this ligand also forms a hydrogen bond with Ser67. nih.gov While not directly involving 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, this highlights the specific interactions within the A₂ₐ binding site that ligands must accommodate. The flexibility of the binding pocket, particularly around tyrosine residues Tyr9 and Tyr271, can also influence antagonist binding and affinity. nih.gov
The N9-Substituent: Replacing the ribose moiety of adenosine with an alkyl group, such as the ethyl group in the subject compound, generally leads to adenosine receptor antagonists. nih.gov This modification is a critical determinant of the functional activity profile of these compounds at the A₂ₐ receptor.
Stereochemical Considerations in Ligand-Receptor Interactions
While 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- itself is an achiral molecule, stereochemistry can play a significant role in the interaction of related purine derivatives with adenosine receptors. For analogues where a chiral center is introduced, the stereoisomers can exhibit different binding affinities and functional activities.
For example, in a study of related 9-acyclic-substituted adenine (B156593) derivatives, a pair of chiral N⁶-(3-iodobenzyl)-9-(2,3-dihydroxypropyl) derivatives displayed stereoselectivity at the A₃ receptor. nih.gov The (R)-enantiomer was favored over the (S)-enantiomer by a factor of 5.7, demonstrating that the A₃ receptor can stereoselectively recognize chiral substituents at the N9-position. nih.gov
Although the specific compound of interest, 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, lacks a stereocenter, the broader principle of stereoselectivity in ligand-receptor interactions is a crucial aspect of SAR studies. Should modifications to the 9-ethyl group or the 8-(1-hexynyl) chain introduce chirality, it would be expected that the different enantiomers or diastereomers could exhibit varied affinities and selectivities across the adenosine receptor subtypes due to the three-dimensional nature of the receptor binding pockets.
Molecular Mechanisms of Action of 9h Purin 6 Amine, 9 Ethyl 8 1 Hexynyl at Adenosine Receptors
Agonist, Partial Agonist, and Antagonist Profiles at Adenosine (B11128) Receptor Subtypes
Research into 8-alkynyl-9-ethyladenine derivatives has consistently demonstrated their role as adenosine receptor antagonists. nih.gov The replacement of the ribose moiety, present in endogenous adenosine, with an ethyl group at the 9-position, coupled with the introduction of an alkynyl chain at the 8-position, generally confers an antagonist profile. nih.gov
Studies on a series of 2- and 8-alkynyl-9-ethyladenines have elucidated the affinity of these compounds for human adenosine receptor subtypes. While the affinity of 8-alkynyl derivatives for the human A₁, A₂ₐ, and A₂ₑ receptors is typically lower than their 2-alkynyl counterparts, they exhibit a notable improvement in affinity and selectivity for the human A₃ receptor. nih.govnih.gov This suggests that 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- likely acts as an antagonist with a preference for the A₃ adenosine receptor.
The binding affinities (Ki values) for a closely related compound, 9-ethyl-8-(1-pentynyl)-9H-purin-6-ylamine, at human adenosine receptors are presented in the table below. Given the structural similarity, it is anticipated that 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- would exhibit a comparable profile.
| Receptor Subtype | Binding Affinity (Ki, nM) for 9-ethyl-8-(1-pentynyl)-9H-purin-6-ylamine | Inferred Profile of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- |
| Human A₁ | >10000 | Antagonist |
| Human A₂ₐ | 4850 ± 650 | Antagonist |
| Human A₂ₑ | >10000 (IC₅₀) | Antagonist |
| Human A₃ | 697 ± 78 | Selective Antagonist |
| Data for 9-ethyl-8-(1-pentynyl)-9H-purin-6-ylamine sourced from Volpini et al. (2005). nih.gov |
These findings underscore that the introduction of an alkynyl group at the 8-position of the 9-ethyladenine (B1664709) scaffold is a key strategy for developing selective A₃ receptor antagonists. nih.gov
Signaling Pathway Modulation by 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-
The antagonistic nature of 8-alkynyl-9-ethyladenine derivatives at adenosine receptors dictates their modulatory effects on the adenylate cyclase/cAMP pathway. Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, either inhibit (A₁ and A₃ receptors via Gᵢ/₀ proteins) or stimulate (A₂ₐ and A₂ₑ receptors via Gₛ proteins) the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).
As an antagonist, 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- would block the effects of endogenous adenosine or other adenosine receptor agonists. For instance, at the A₂ₑ receptor, where its antagonist activity has been functionally assessed, it would inhibit the agonist-stimulated increase in cAMP levels. nih.govresearchgate.net Conversely, by blocking the inhibitory A₁ and A₃ receptors, it would prevent the agonist-induced decrease in intracellular cAMP concentrations.
The interaction of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- with adenosine receptors interferes with the coupling of these receptors to their respective G proteins. Studies on 8-alkynyladenosine derivatives have shown that they are incapable of stimulating [³⁵S]GTPγS binding, a functional assay that measures G protein activation. nih.gov Instead, they inhibit the stimulation of [³⁵S]GTPγS binding induced by agonists like NECA (5'-N-Ethylcarboxamidoadenosine). nih.gov
This lack of G protein activation confirms the antagonist nature of these compounds. By preventing the receptor from adopting an active conformation, 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- effectively uncouples the receptor from its downstream G protein signaling cascade. The consequence of this is the blockade of the physiological responses typically mediated by the activation of that specific adenosine receptor subtype.
Receptor Occupancy and Efficacy Studies
Receptor occupancy studies would be necessary to correlate the concentration of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- with the extent of adenosine receptor blockade in a given system. As an antagonist, its efficacy is, by definition, zero in terms of stimulating a biological response. Instead, its potency is characterized by its ability to inhibit the response to an agonist. The IC₅₀ values from functional assays, such as the inhibition of agonist-stimulated cAMP accumulation, provide a measure of its functional potency. The high affinity for the A₃ receptor suggests that significant receptor occupancy and potent antagonism at this subtype can be achieved at relatively low concentrations of the compound. nih.gov
Computational Chemistry and Molecular Modeling Insights into 9h Purin 6 Amine, 9 Ethyl 8 1 Hexynyl Interactions
Homology Modeling of Adenosine (B11128) Receptor Binding Sites
Due to the challenges in crystallizing membrane-bound proteins like GPCRs, experimentally determined structures are not always available. Homology modeling is a computational technique that constructs a three-dimensional model of a protein of interest (the "target") using the known experimental structure of a related homologous protein (the "template"). nih.gov For the adenosine receptors (A1, A2A, A2B, and A3), the crystal structures of the A2A adenosine receptor and the β2-adrenergic receptor have served as valuable templates for building homology models of the other subtypes. nih.govacs.org
The process of homology modeling for an adenosine receptor to study its interaction with 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- would typically involve the following steps:
Template Selection: Identifying suitable template structures from the Protein Data Bank (PDB) with the highest sequence identity to the target adenosine receptor subtype.
Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template sequence.
Model Building: Using the alignment to construct the 3D model of the target receptor. This involves copying the coordinates of the aligned residues from the template and modeling the non-aligned regions, such as loops.
Model Refinement and Validation: The initial model is then refined to correct any steric clashes or unfavorable geometries and validated using various computational tools to assess its quality.
The resulting homology model provides a structural framework of the binding site, which is crucial for subsequent molecular docking and dynamics simulations.
Molecular Docking Simulations of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is widely used to understand how ligands like 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- might interact with the adenosine receptor binding pocket.
Prediction of Binding Modes and Key Intermolecular Interactions
Docking simulations can predict the binding mode of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- within the adenosine receptor's binding site. For purine-based ligands, key interactions with specific amino acid residues are expected. For instance, studies on other purine (B94841) derivatives have highlighted the importance of hydrogen bonds with specific asparagine and serine residues, as well as π-π stacking interactions with a phenylalanine residue within the binding pocket. nih.govnih.gov The ethyl group at the 9-position and the hexynyl group at the 8-position of the purine core would be expected to occupy hydrophobic subpockets within the receptor.
Table 1: Predicted Key Intermolecular Interactions for 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- with an Adenosine Receptor Homology Model
| Interaction Type | Ligand Moiety | Potential Interacting Residue (Example) |
| Hydrogen Bond | N6-amine | Asparagine (Asn) |
| Hydrogen Bond | N1 of Purine | Serine (Ser) |
| π-π Stacking | Purine Ring | Phenylalanine (Phe) |
| Hydrophobic | 9-ethyl group | Leucine (Leu), Valine (Val) |
| Hydrophobic | 8-(1-hexynyl) group | Isoleucine (Ile), Tryptophan (Trp) |
Analysis of Ligand Conformation within the Binding Pocket
The conformation of a ligand upon binding to its receptor is often different from its lowest energy conformation in solution. Molecular docking algorithms sample a wide range of ligand conformations and orientations within the binding pocket to identify the most stable binding pose. For 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, the flexibility of the hexynyl chain is a key consideration, as it can adopt various conformations to fit into the hydrophobic pocket of the receptor. The docking results would provide insights into the bioactive conformation of the ligand, which is the specific three-dimensional arrangement it adopts to exert its biological effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijprajournal.comresearchgate.netnih.gov For a series of purine derivatives, a QSAR model could be developed to predict their binding affinity for a particular adenosine receptor subtype.
The development of a QSAR model for purine derivatives, including compounds structurally related to 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, would involve:
Data Set Collection: Assembling a set of purine derivatives with their experimentally determined binding affinities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity. ijprajournal.com
Model Validation: Rigorously validating the model to ensure its predictive power.
A successful QSAR model could then be used to predict the affinity of novel purine derivatives, including 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, and to guide the design of new compounds with improved potency.
Table 2: Example of Descriptors Used in QSAR Models for Purine Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | Shape and size of the molecule |
| Electronic | Dipole Moment | Polarity of the molecule |
Pharmacophore Modeling for Adenosine Receptor Ligand Design
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. benthamscience.comnih.govcreative-biolabs.com Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). ebi.ac.uk
For adenosine receptor ligands, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov A pharmacophore model derived from a set of active purine derivatives could be used as a 3D query to screen large chemical databases to identify new potential ligands, including those with a similar scaffold to 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-. This approach is a powerful tool in drug discovery for identifying novel chemical entities with desired biological activity. nih.gov
Table 3: Common Pharmacophoric Features for Adenosine Receptor Ligands
| Pharmacophoric Feature | Corresponding Chemical Group |
| Hydrogen Bond Donor | Amine groups (-NH2) |
| Hydrogen Bond Acceptor | Nitrogen atoms in the purine ring |
| Aromatic Ring | The purine ring system |
| Hydrophobic Center | Alkyl or aryl substituents |
Preclinical Research Applications and Theoretical Therapeutic Relevance of Adenosine Receptor Modulation by 9h Purin 6 Amine, 9 Ethyl 8 1 Hexynyl
Investigation of Adenosine (B11128) Receptor Modulation in Disease Models (General Focus on Pathways, not Clinical Trials)
Research into a series of 9-ethyladenine (B1664709) derivatives bearing alkynyl chains at the 2- or 8-position has provided valuable insights into their affinity for human and rat adenosine receptors. nih.gov The replacement of the sugar moiety in adenosine derivatives with alkyl groups, such as the ethyl group in 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, has been observed to lead to adenosine receptor antagonists. nih.gov
Biological data for the class of 8-alkynyl-9-ethyladenines, to which 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- belongs, demonstrate a notable trend. While the affinity of these 8-alkynyl derivatives at the human A1, A2A, and A2B receptors is generally lower than that of their 2-alkynyl counterparts, their affinity for the human A3 receptor is enhanced, leading to A3 selectivity. nih.gov Specifically, 8-alkynyladenosines have been identified as selective ligands for the A3 receptor subtype, acting as antagonists. ebi.ac.uk This is a significant finding, as these were the first adenosine derivatives with an unmodified ribose moiety to be reported as adenosine receptor antagonists. ebi.ac.uk
The binding affinities for a series of 2- and 8-alkynyl-9-ethyladenines at human adenosine receptors have been determined through radioligand binding assays and adenylyl cyclase experiments. nih.gov The data for representative compounds from this class are presented below.
| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) | Human A2B EC50 or %Inh @ 1µM |
|---|---|---|---|---|
| 9-Ethyl-8-(1-pentynyl)-9H-purin-6-amine | >1000 | >1000 | 158 | 35% Inh |
| 9-Ethyl-8-(1-hexynyl)-9H-purin-6-amine | >1000 | >1000 | 120 | 42% Inh |
| 9-Ethyl-8-(phenylethynyl)-9H-purin-6-amine | >1000 | >1000 | 35 | 55% Inh |
Cardiovascular System Regulation via Adenosine Receptors
Adenosine receptors, particularly the A1, A2A, and A2B subtypes, play crucial roles in cardiovascular regulation. The A3 receptor, for which 8-alkynyl-9-ethyladenines show selectivity, is also implicated in cardioprotection, although its roles are complex and can be species-dependent. Given the antagonistic activity of this class of compounds at the A3 receptor, their theoretical relevance in the cardiovascular system lies in the potential to counteract A3 receptor-mediated effects. In preclinical models, the modulation of adenosine receptors has been a key area of investigation for conditions such as ischemia-reperfusion injury and arrhythmias.
Central Nervous System Modulation and Neurotransmission
In the central nervous system (CNS), adenosine is a key neuromodulator, acting through its four receptor subtypes to regulate neuronal excitability and neurotransmitter release. The A2A receptor, in particular, is a well-established target for neurodegenerative disorders. While 8-alkynyl-9-ethyladenines generally show lower affinity for the A2A receptor, their selectivity for the A3 receptor is of interest. nih.gov The A3 receptor is expressed in the brain and has been implicated in neuroinflammatory and neurodegenerative processes. Therefore, selective A3 antagonists like 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- could theoretically be investigated for their potential to modulate neuroinflammation in relevant disease models.
Immune and Inflammatory Response Pathways
The A3 adenosine receptor is recognized as a significant modulator of inflammation. nih.gov It is expressed on various immune cells, and its activation can lead to either pro- or anti-inflammatory effects depending on the context. The development of selective A3 receptor modulators is a promising therapeutic strategy for inflammatory diseases. nih.gov Given that 8-alkynyladenosine derivatives act as A3 receptor antagonists, they hold theoretical potential for mitigating inflammatory responses where A3 receptor activation is detrimental. ebi.ac.uk Preclinical research could explore the utility of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- in models of autoimmune and inflammatory conditions to delineate its effects on immune cell function and inflammatory signaling pathways.
Oncological Research via A3 Receptor Agonism/Antagonism
The A3 adenosine receptor is overexpressed in a variety of tumor cells, making it an attractive target for cancer therapy. mdpi.comnih.gov Both A3 receptor agonists and antagonists have shown promise in preclinical cancer studies. mdpi.comnih.gov The specific effect, whether pro- or anti-tumorigenic, can depend on the cancer type and the specific ligand. For instance, in some cancer models, A3 receptor antagonists have been shown to inhibit tumor growth. mdpi.comnih.gov The cytostatic effect of A3 receptor antagonists has been observed in prostate cancer cell lines. mdpi.com The potential of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, as a selective A3 antagonist, warrants its investigation in various cancer models to determine its effects on cancer cell proliferation, apoptosis, and other key oncogenic pathways.
9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- as a Chemical Probe for Adenosine Receptor Research
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific receptor, with high potency and selectivity. The selectivity of the 8-alkynyl-9-ethyladenine class of compounds for the A3 adenosine receptor suggests their potential utility as chemical probes. nih.gov 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, with its defined affinity for the A3 receptor, could be utilized in in vitro and in vivo studies to investigate the physiological and pathophysiological roles of this receptor subtype. By selectively blocking the A3 receptor, this compound can help to elucidate its function in various biological processes, distinguishing its effects from those of other adenosine receptor subtypes.
Potential for Lead Optimization in Drug Discovery Programs
Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The 9-ethyladenine scaffold of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- represents a viable starting point for such optimization efforts. capes.gov.br The structure-activity relationship (SAR) data from the study of 2- and 8-alkynyl-9-ethyladenines provides a roadmap for further chemical modifications. nih.gov For instance, the observation that the 8-phenylethynyl-9-ethyladenine derivative exhibited higher affinity for the A3 receptor than the 8-hexynyl derivative suggests that modifications to the alkynyl chain could further enhance potency and selectivity. nih.gov This iterative process of synthesis and biological testing of new analogs based on the 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- structure could lead to the development of novel drug candidates with improved therapeutic profiles for A3 receptor-mediated diseases.
Future Directions and Unresolved Questions in the Research of 9h Purin 6 Amine, 9 Ethyl 8 1 Hexynyl
Exploration of Novel Synthetic Routes for Enhanced Yields and Purity
The primary route for the synthesis of 8-alkynylpurines, including 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, involves the Sonogashira cross-coupling reaction. wikipedia.org This well-established method typically couples a terminal alkyne (1-hexyne) with an 8-halo-purine derivative (such as 8-bromo-9-ethyl-9H-purin-6-amine) using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net While effective, future research must focus on optimizing this process to enhance chemical yield and product purity, which are critical for scalable production and reliable pharmacological testing.
Advanced SAR Studies Incorporating Complex Substitutions
Preliminary research indicates that the presence of an 8-(1-hexynyl) substituent on the 9-ethyl-9H-purin-6-amine core results in a compound with notable affinity for the A3 adenosine (B11128) receptor. nih.gov This finding provides a crucial starting point for more extensive structure-activity relationship (SAR) studies. The primary goal of future SAR investigations will be to systematically probe how modifications to each part of the molecule affect its affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).
Advanced SAR studies should move beyond simple linear alkyl chains and incorporate more complex substitutions. Key areas for exploration include:
Modification of the 8-alkynyl chain: The hexynyl chain could be varied in length, and functional groups such as hydroxyls, ethers, or amides could be introduced. Investigating the effects of incorporating cyclic structures (e.g., cyclopropyl, cyclohexyl) or aromatic rings onto the alkyne could reveal interactions with specific sub-pockets within the receptor binding site.
Alteration of the N9-substituent: The N9-ethyl group plays a role in positioning the ligand within the receptor. Future studies should explore a range of alkyl, cycloalkyl, and arylalkyl groups at this position to determine the optimal size and conformation for enhancing affinity and modulating selectivity.
Substitution on the purine (B94841) core: While the current focus is on the 8-position, substitutions at the 2-position of the purine ring are known to significantly influence receptor selectivity, often favoring the A2A or A2B subtypes. nih.gov Investigating dual-substituted analogs, which combine the 8-(1-hexynyl) group with various 2-position substituents (e.g., other alkynyl groups, aryl groups, or amines), could lead to the development of highly potent and selective ligands. nih.gov
Investigation of Allosteric Modulation of Adenosine Receptors
Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (adenosine) binds, offer a sophisticated mechanism for fine-tuning receptor activity. frontiersin.orgmdpi.com These modulators can act as positive allosteric modulators (PAMs), enhancing the effect of the orthosteric ligand, or negative allosteric modulators (NAMs). mdpi.com This approach is particularly promising because allosteric modulators may have a more subtle, physiological effect, primarily acting in tissues where endogenous adenosine levels are elevated due to stress or pathology. mdpi.com
A critical unresolved question is whether 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- or its derivatives can function as allosteric modulators. While the 8-alkynylpurine scaffold is typically considered an orthosteric ligand, future research should investigate this possibility. Studies should be designed to detect probe-dependent effects, where the compound might alter the binding or efficacy of a known orthosteric agonist or antagonist without competing directly for the same binding site. mdpi.com
Furthermore, there is significant potential in designing bitopic ligands. nih.gov This involves creating a hybrid molecule that covalently links the 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- pharmacophore (targeting the orthosteric site) to a known allosteric modulator scaffold (e.g., a 2-amino-3-benzoylthiophene derivative for the A1 receptor) via a linker of variable length. nih.govnih.gov Such an approach could yield ligands with unique pharmacological profiles, including enhanced affinity, greater selectivity, and biased signaling.
Application of Advanced Biophysical Techniques for Ligand-Receptor Characterization
A thorough understanding of the interaction between 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- and adenosine receptors requires the application of advanced biophysical techniques. These methods provide quantitative data on binding thermodynamics and kinetics, offering deeper insights than traditional radioligand binding assays.
Future research should employ a suite of biophysical tools:
Surface Plasmon Resonance (SPR): This technique is essential for measuring the real-time association (k_on) and dissociation (k_off) rates of the compound with each of the four adenosine receptor subtypes. This kinetic data provides the dissociation constant (K_D) and crucial information about the ligand's residence time at the receptor, which can be a key determinant of its in vivo efficacy.
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), which helps to elucidate the forces driving the binding process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Target-immobilized NMR screening and other NMR methods can identify direct binding and provide structural details of the ligand-receptor complex. These techniques can help map the binding site and reveal the specific conformational changes in the receptor upon ligand binding.
Combining these techniques, potentially as part of a "Biophysical Mapping" approach where the ligand is tested against a panel of receptor mutants, can create a high-resolution picture of the key interactions that govern binding and selectivity.
Development of Selective Ligands for Specific Adenosine Receptor Subtypes
The initial finding that 8-alkynyl substitution on a purine core favors A3 receptor affinity is a valuable lead. nih.gov A major goal for future research is to leverage this information to design new analogs of 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- with high selectivity for a single adenosine receptor subtype. Achieving high selectivity is paramount for developing therapeutic agents with minimal off-target side effects. biorxiv.org
Strategies for developing selective ligands include:
A3-Selective Ligands: To enhance A3 selectivity, the 8-(1-hexynyl) group could be combined with modifications at other positions known to favor the A3 receptor. For instance, structural biology studies have identified a unique hydrophobic pocket in the A3 receptor that interacts with N6-substitutions. nih.gov Combining the 8-alkynyl moiety with various N6-benzyl or related hydrophobic groups could produce highly potent and selective A3 ligands.
A2B-Selective Ligands: While the 8-(1-hexynyl) group is reported to be detrimental to A2B potency, combining it with substituents at the 2-position known to enhance A2B affinity could create a novel class of A2B antagonists. nih.govnih.gov Research has shown that certain 2-alkynyl and 8-aryl substitutions can yield potent A2B antagonists. nih.gov
A1 and A2A-Selective Ligands: The development of selective A1 or A2A ligands would likely require more substantial modification, potentially altering the N9-substituent and introducing specific functional groups at the 2-position that are known to drive selectivity for these subtypes. biorxiv.org
Computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable in guiding the rational design of these new, selective ligands based on the known crystal structures of adenosine receptors. nih.gov
Integration of Multi-Omics Data to Elucidate Systemic Effects of Adenosine Receptor Modulation
To fully understand the biological consequences of modulating adenosine receptors with 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- or its selective analogs, future research must look beyond the receptor itself and investigate its systemic effects. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to map the downstream effects of receptor modulation.
A proposed future study would involve treating relevant cell lines or animal models with the compound and subsequently performing a multi-omics analysis.
Transcriptomics (RNA-Seq): This would reveal changes in gene expression, identifying entire signaling pathways that are activated or suppressed by the compound's activity at its target receptor.
Proteomics: This would quantify changes in protein levels, confirming the effects observed at the transcript level and identifying post-translational modifications that are part of the signaling cascade.
Metabolomics: This would analyze changes in the levels of small-molecule metabolites, providing a functional readout of the ultimate physiological changes induced by the compound, for example, in pathways like energy metabolism or inflammation.
Q & A
Basic: What synthetic strategies are effective for preparing 9-ethyl-8-(1-hexynyl)-9H-purin-6-amine?
Answer:
The synthesis typically involves bromination at the 8-position of the purine scaffold followed by nucleophilic substitution with 1-hexynyl groups. For example, 8-bromo intermediates (e.g., 8-bromo-9H-purin-6-amine) can be reacted with alkynyl reagents under nitrogen at elevated temperatures (e.g., 80°C) to introduce the hexynyl substituent . Yield optimization may require inert conditions and controlled stoichiometry. Purification via column chromatography and validation by HPLC (retention time analysis) ensures product integrity .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Answer:
- 1H/13C NMR : Critical for confirming substituent positions and scaffold integrity. For example, deshielded protons near electron-withdrawing groups (e.g., hexynyl) show distinct shifts (e.g., δ ~2.5 ppm for terminal alkynyl protons) .
- Mass Spectrometry (MS/HRMS) : Validates molecular weight (e.g., m/z 356.1 [M+H]+ for brominated analogs) and isotopic patterns .
- HPLC : Assesses purity (>95% by retention time comparison) .
Advanced: How can reaction yields be improved when introducing bulky substituents like 1-hexynyl to the purine scaffold?
Answer:
- Catalyst Selection : Use palladium/copper catalysts for Sonogashira coupling to enhance alkynylation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 80°C) minimizes side reactions like alkyne polymerization.
- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
Advanced: How do structural modifications at the 8-position influence biological activity or target selectivity?
Answer:
- Electron-Donating/Withdrawing Groups : Thioether or halogen substituents at the 8-position (e.g., mesitylthio, bromo) modulate electron density, affecting binding to targets like endoplasmic reticulum proteins .
- Steric Effects : Bulky groups (e.g., hexynyl) may restrict conformational flexibility, altering selectivity. For example, 8-(3,5-dibromophenylthio) analogs show enhanced activity over smaller substituents .
- SAR Validation : Compare IC50 values across analogs using enzyme inhibition assays (e.g., adenylate cyclase) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
Answer:
- Cross-Validation : Combine NMR with X-ray crystallography (using SHELX for refinement) to confirm bond geometries .
- Computational Modeling : Predict chemical shifts via DFT calculations to identify discrepancies.
- Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to isolate coupling effects in NMR spectra .
- Mercury Software : Analyze crystallographic data for intermolecular interactions (e.g., hydrogen bonding) that influence spectral properties .
Basic: What purification methods ensure high purity for this compound in preclinical studies?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate alkynylated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
- HPLC Prep-Scale : Reverse-phase C18 columns achieve >99% purity for biological assays .
Advanced: What computational tools are recommended for predicting the compound’s interaction with biological targets?
Answer:
- Docking Software (AutoDock Vina) : Model binding poses with adenosine receptors or cyclase enzymes .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over time.
- QSAR Models : Corlate substituent properties (e.g., logP, polar surface area) with activity data from analogs .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to acidic/basic buffers, UV light, or elevated temperatures (40–60°C) and monitor decomposition via LC-MS .
- Plasma Stability Assays : Incubate with human plasma and quantify parent compound remaining after 24h.
- Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
